1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol

Descripción

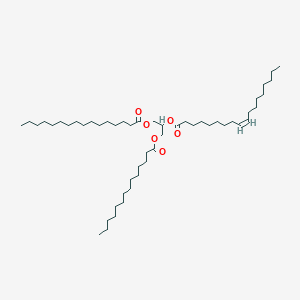

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three distinct fatty acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid) at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid (myristic acid) at the sn-3 position.

- (Z)-Octadec-9-enoate (C18:1Δ9): A monounsaturated oleic acid at the sn-2 position.

Its molecular formula is C₅₁H₉₃O₆, with a molecular weight of 802.2 g/mol. This mixed-acid TAG is structurally analogous to natural fats and oils, where acyl chain diversity influences physical properties and metabolic behavior.

Propiedades

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHFSAGWHHCGP-IZHYLOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido mirístico, ácido oleico y ácido palmítico con glicerol. La reacción generalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo .

Métodos de producción industrial

La producción industrial de este compuesto implica procesos de esterificación similares, pero a mayor escala. El proceso puede incluir pasos adicionales de purificación, como destilación o cromatografía, para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes peróxidos de ácidos grasos.

Hidrólisis: Se puede hidrolizar para producir ácidos grasos libres y glicerol.

Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes bajo la influencia de un catalizador.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Transesterificación: Catalizadores como metóxido de sodio o enzimas lipasas.

Principales productos formados

Oxidación: Peróxidos de ácidos grasos.

Hidrólisis: Ácidos grasos libres (ácido mirístico, ácido oleico, ácido palmítico) y glicerol.

Transesterificación: Ésteres metílicos de los ácidos grasos y glicerol.

Aplicaciones Científicas De Investigación

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol implica su interacción con las vías metabólicas de los lípidos. Es hidrolizado por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en diversos procesos metabólicos. El compuesto también puede influir en la fluidez de la membrana y las vías de señalización relacionadas con el metabolismo de los lípidos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triolein (C57H104O6)

- Structure : Three oleic acid (C18:1Δ9) chains esterified to glycerol.

- Key Differences :

- Higher unsaturation (three double bonds) lowers melting point (~5°C) compared to the target compound (estimated ~15–20°C due to two saturated chains).

- Molecular weight: 885.4 g/mol vs. 802.2 g/mol for the target.

- Applications : Common in olive oil; used as a lipid standard in biochemistry.

Tristearin (C57H110O6)

- Structure : Three fully saturated stearic acid (C18:0) chains.

- Key Differences :

- Fully saturated structure results in a high melting point (~72°C), making it solid at room temperature.

- Less metabolically accessible than unsaturated or mixed-chain TAGs.

- Applications : Used in cosmetics and as a hardening agent.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C55H102O6)

- Structure : Two oleate (C18:1Δ9) and one palmitate (C16:0) chain.

- Key Differences :

1-Stearoyl-2-oleoyl-sn-glycerol (C39H74O5)

- Structure : A diacylglycerol (DAG) with stearate (C18:0) and oleate (C18:1Δ9).

- Key Differences :

Data Table: Comparative Analysis of TAGs and Analogues

*Estimated based on acyl chain saturation.

Functional and Metabolic Comparisons

- Hydrophobicity : The target compound’s two saturated chains enhance hydrophobicity compared to triolein, aligning it closer to tristearin in solubility profiles.

- Enzymatic Hydrolysis: Lipases preferentially hydrolyze sn-1/3 positions, releasing hexadecanoic and tetradecanoic acids first, followed by oleic acid. This contrasts with triolein, where all chains are equally susceptible.

- Thermal Stability : The presence of unsaturated oleate reduces oxidative stability compared to tristearin but improves it relative to triolein.

Actividad Biológica

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate , also known as a complex triglyceride, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 840.4 g/mol. It is characterized by the presence of multiple fatty acid chains which contribute to its hydrophobic nature and potential interactions with biological membranes.

The biological activity of fatty acid esters like this compound generally involves interactions with cell membranes, influencing membrane fluidity and permeability. The primary mechanisms include:

- Hydrophobic Interactions : The long hydrocarbon chains may integrate into lipid bilayers, altering their physical properties.

- Enzyme Modulation : Similar compounds have been shown to interact with various enzymes involved in lipid metabolism and signaling pathways.

- Cell Signaling : Fatty acid esters can act as signaling molecules, potentially affecting pathways related to inflammation and metabolic regulation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Case Studies and Experimental Data

Recent studies have highlighted the potential applications of fatty acid esters in pharmacology and nutrition. The following table summarizes key findings from various research articles regarding the biological activity of related compounds:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are primarily metabolized in the liver, followed by excretion via urine and feces. Understanding the metabolism is crucial for evaluating therapeutic potential and safety.

Q & A

Basic Research Question: What are the optimal synthetic routes for producing (1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves regioselective esterification of glycerol derivatives. For example:

- Step 1 : Use lipase-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to selectively attach the tetradecanoyl (C14:0) and hexadecanoyl (C16:0) groups to the glycerol backbone .

- Step 2 : Introduce the (Z)-octadec-9-enoate (oleate) group via acylation under mild conditions (e.g., DCC/DMAP coupling) to avoid double-bond isomerization .

- Validation : Monitor stereochemical integrity using NMR (olefinic carbons at δ ~128–130 ppm for Z-configuration) and chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.